molecular formula C18H18F3N7 B6435942 2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2549040-79-9

2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B6435942
CAS RN: 2549040-79-9
M. Wt: 389.4 g/mol
InChI Key: CSBGFOHGKDRPGZ-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . This class of compounds is the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .


Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions with different nucleophiles and condensation reactions of the aminopyrazoles with various compounds . These methods have been developed efficiently with high yields .

properties

IUPAC Name

5-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c19-18(20,21)13-11-16(25-17(23-13)12-1-2-12)27-9-7-26(8-10-27)14-4-6-28-15(24-14)3-5-22-28/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBGFOHGKDRPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=NN5C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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